molecular formula C17H12ClN3O3 B5822444 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile

4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile

Cat. No. B5822444
M. Wt: 341.7 g/mol
InChI Key: WINKGKQAJNURAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CPOP and is synthesized using specific methods to ensure its purity and effectiveness.

Mechanism of Action

CPOP exerts its effects by targeting specific proteins and enzymes that are involved in various cellular processes. Specifically, CPOP has been found to bind to the protein HSP90, which plays a crucial role in the regulation of cell growth and survival. By inhibiting the activity of HSP90, CPOP can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
CPOP has been found to have several biochemical and physiological effects in the body. Studies have shown that CPOP can inhibit the activity of several enzymes that are involved in the metabolism of drugs and other compounds. Additionally, CPOP has been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPOP in lab experiments is its high purity and effectiveness. Additionally, CPOP is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using CPOP is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on CPOP. One potential area of research is the development of new synthesis methods that can produce CPOP in larger quantities and with higher purity. Additionally, further studies are needed to fully understand the mechanism of action of CPOP and its potential applications in various fields. Finally, more research is needed to determine the safety and toxicity of CPOP, which will be crucial for its future use in clinical settings.

Synthesis Methods

The synthesis of CPOP involves the use of several chemical reactions that are carefully controlled to obtain the desired product. The starting materials for the synthesis include 4-chlorobenzonitrile, 4-hydroxybenzaldehyde, and 3-amino-5-methoxy-1,2,4-oxadiazole. The reaction conditions and purification methods used in the synthesis process play a crucial role in determining the purity and effectiveness of the final product.

Scientific Research Applications

CPOP has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of CPOP is in the field of cancer research. Studies have shown that CPOP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, CPOP has been found to be effective in treating other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]-3-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c1-22-15-8-11(9-19)2-7-14(15)23-10-16-20-17(21-24-16)12-3-5-13(18)6-4-12/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINKGKQAJNURAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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